An In-depth Technical Guide to 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine: Synthesis, Characterization, and Potential Applications
Introduction: Unifying Privileged Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. This guide focuses on a novel chemical entity, 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine , which elegantly merges two privileged scaffolds: the 1-phenyl-5-aminotetrazole core and the versatile propargyl group.
The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity, which are crucial for enhancing the pharmacokinetic profiles of drug candidates.[1][2] The 1,5-disubstituted tetrazole framework, in particular, is a component of numerous marketed drugs with a wide array of biological activities.[2]
Concurrently, the propargyl group, containing a terminal alkyne, is a key functional handle in medicinal chemistry. It serves as a reactive motif for "click chemistry" via copper-catalyzed or strain-promoted azide-alkyne cycloadditions, enabling the facile linkage of molecules. Furthermore, the propargyl moiety itself is a recognized pharmacophore present in several drugs.[3]
This technical guide provides a comprehensive overview of the proposed synthesis, predicted physicochemical and spectral properties, and potential applications of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine, a compound of significant interest for researchers, scientists, and drug development professionals.
Proposed Synthesis of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine
The synthesis of the target compound is envisioned as a two-step process, commencing with the formation of the 1-phenyl-1H-tetrazol-5-amine precursor, followed by selective N-alkylation of the exocyclic amino group with propargyl bromide.
Step 1: Synthesis of 1-Phenyl-1H-tetrazol-5-amine
A robust and environmentally benign one-pot tandem approach has been described for the synthesis of 1-aryl-1H-tetrazol-5-amines.[4] This method involves the in situ generation of 1-phenylthiourea from phenyl isothiocyanate and ammonia, followed by cyclization with sodium azide, catalyzed by ceric ammonium nitrate (CAN).
Caption: Proposed synthetic pathway for 1-Phenyl-1H-tetrazol-5-amine.
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To a stirred solution of aqueous ammonia (30%) in a round-bottom flask cooled in an ice bath, add phenyl isothiocyanate (1.0 equivalent) dropwise.
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Stir the reaction mixture for 30 minutes at 0-5 °C.
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Remove the excess ammonia under reduced pressure.
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Add triethylamine (TEA, 2.0 equivalents) and sodium azide (1.5 equivalents) to the reaction mixture.
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Add a catalytic amount of ceric ammonium nitrate (CAN, 10 mol%).
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Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-phenyl-1H-tetrazol-5-amine.
Step 2: N-propargylation of 1-Phenyl-1H-tetrazol-5-amine
The selective N-alkylation of the exocyclic amino group of 5-amino-1-phenyltetrazole is the crucial step. While alkylation can potentially occur on the tetrazole ring nitrogens, judicious choice of reaction conditions can favor the desired product. The exocyclic amino group in 5-aminotetrazoles can act as a nucleophile in multicomponent reactions, suggesting its accessibility for alkylation.[1] A study on the N-alkylation of a related system, N-benzoyl 5-(aminomethyl)tetrazole, with benzyl bromide in the presence of a base like potassium carbonate in acetone, provides a good starting point for this transformation.[5]
Caption: Proposed N-propargylation of 1-Phenyl-1H-tetrazol-5-amine.
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To a solution of 1-phenyl-1H-tetrazol-5-amine (1.0 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).
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Stir the suspension at room temperature for 15-20 minutes.
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Add propargyl bromide (1.1 equivalents) dropwise to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction by TLC.
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After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
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Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
Predicted Physicochemical and Spectral Properties
The following properties are predicted based on the chemical structure and data from analogous compounds.
Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C10H9N5 | Based on the chemical structure. |
| Molecular Weight | 199.22 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar N-alkylated 5-amino-1-phenyltetrazoles are reported as solids.[4] |
| Melting Point | 150-170 °C | N-ethyl-1-phenyl-1H-tetrazol-5-amine has a melting point of 160-162 °C.[6] The introduction of the propargyl group may slightly alter this. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Tetrazoles are generally soluble in polar aprotic solvents.[7] |
Predicted Spectral Data
(Predicted in DMSO-d6, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~9.3-9.5 | s | 1H | -NH- | The N-H proton of the exocyclic amine in similar structures appears as a singlet in this downfield region.[4] |
| ~7.5-7.8 | m | 5H | Phenyl-H | Aromatic protons of the phenyl ring are expected in this range. |
| ~4.2-4.4 | d | 2H | -CH2- | The methylene protons adjacent to the nitrogen and the alkyne will be a doublet due to coupling with the acetylenic proton. |
| ~3.1-3.3 | t | 1H | ≡C-H | The terminal acetylenic proton will appear as a triplet due to coupling with the methylene protons. |
(Predicted in DMSO-d6, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~152-154 | C5 (tetrazole) | The carbon of the tetrazole ring in 1,5-disubstituted aminotetrazoles appears in this region.[4] |
| ~120-135 | Phenyl carbons | Aromatic carbons of the phenyl group. |
| ~80-82 | ≡C -H | The sp-hybridized carbon of the terminal alkyne. |
| ~72-74 | -C≡ C- | The sp-hybridized carbon attached to the methylene group. |
| ~35-37 | -C H2- | The methylene carbon attached to the nitrogen. |
| Wavenumber (cm-1) | Intensity | Assignment | Justification |
| ~3300 | Sharp, medium | ≡C-H stretch | Characteristic absorption for a terminal alkyne.[6][8] |
| ~3200-3300 | Broad | N-H stretch | Stretching vibration of the secondary amine. |
| ~2120 | Sharp, weak | C≡C stretch | Characteristic absorption for a terminal alkyne.[6][8] |
| ~1600-1500 | Medium-strong | C=N and N=N stretches | Tetrazole ring vibrations.[7] |
| ~1500, 1450 | Medium | C=C stretches | Aromatic ring vibrations. |
| m/z | Interpretation | Justification |
| 199 | [M]+• | Molecular ion peak. |
| 198 | [M-H]+ | Loss of a hydrogen atom. |
| 160 | [M-C3H3]+ | Loss of the propargyl radical. |
| 122 | [C6H5N4]+ | Fragmentation of the propargyl amine side chain. |
| 77 | [C6H5]+ | Phenyl cation. |
Justification for MS fragmentation: The molecular ion is expected to be observed. A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen, which in this case would lead to the loss of the propargyl group.[7][9]
Potential Applications in Drug Discovery and Chemical Biology
The unique structural features of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine make it a promising candidate for various applications in medicinal chemistry and chemical biology.
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Scaffold for Novel Therapeutics: The 1-phenyl-5-aminotetrazole core is a proven pharmacophore. The introduction of the propargyl group allows for the exploration of new chemical space and potential interactions with biological targets. Tetrazole derivatives have shown a broad range of activities, including antibacterial, anticancer, and antiviral properties.[10]
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Bioorthogonal Chemistry: The terminal alkyne functionality makes this molecule an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), the cornerstones of "click chemistry." This allows for its conjugation to biomolecules, such as proteins or nucleic acids, for applications in chemical biology, drug targeting, and diagnostics.
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Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment for FBDD campaigns. The tetrazole and propargyl moieties can be used to probe different binding pockets of a target protein, and subsequent optimization can lead to the development of potent inhibitors.
Conclusion
1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine represents a molecule of significant synthetic and medicinal interest. While not yet extensively documented in the scientific literature, its rational design, combining the favorable properties of a 1,5-disubstituted tetrazole with the synthetic versatility of a propargyl group, makes it a highly attractive target for further investigation. The proposed synthetic route is based on well-established methodologies, and the predicted physicochemical and spectral properties provide a solid foundation for its future characterization. The potential applications in drug discovery and chemical biology underscore the importance of this novel compound and warrant its synthesis and biological evaluation.
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